molecular formula C17H16Cl2N2O2S B2416469 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 721892-21-3

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2416469
CAS No.: 721892-21-3
M. Wt: 383.29
InChI Key: FBYLJHWXOTWIHV-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a chloroacetamido group and a chlorophenyl group attached to a tetrahydrobenzo[b]thiophene core

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c18-9-14(22)21-17-15(12-3-1-2-4-13(12)24-17)16(23)20-11-7-5-10(19)6-8-11/h5-8H,1-4,9H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLJHWXOTWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[b]thiophene Core: The synthesis begins with the construction of the benzo[b]thiophene core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

    Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced through a nucleophilic substitution reaction. This involves reacting the benzo[b]thiophene core with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamido derivative.

    Attachment of the Chlorophenyl Group: The final step involves the introduction of the chlorophenyl group through an amide coupling reaction. This can be achieved by reacting the chloroacetamido derivative with 4-chloroaniline in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The chloroacetamido and chlorophenyl groups can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroacetamido)thiophene-3-carboxamide: This compound shares the chloroacetamido group and thiophene core but lacks the benzo[b]thiophene structure.

    2-(2-Chloroacetamido)-4-thiazoleacetic acid: This compound has a similar chloroacetamido group but features a thiazole ring instead of a benzo[b]thiophene core.

Uniqueness

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of a benzo[b]thiophene core with both chloroacetamido and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of various thiophene derivatives with chloroacetyl chloride in the presence of a base. For instance, a study reported the preparation of related thiophene derivatives through nucleophilic substitution reactions, leading to compounds that exhibited significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7 . The structural characterization is often performed using techniques like IR spectroscopy and NMR, confirming the presence of functional groups critical for its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H15ClN4O3S
Molecular Weight390.06 g/mol
Melting Point298-300 °C
Key Functional GroupsChloroacetamide, Carboxamide

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor activity. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells. For example, one study indicated that a related compound had an IC50 value of 23.2 µM against MCF-7 breast cancer cells .

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : The compound has been shown to increase early and late apoptotic cell populations significantly.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in cancer cells .
  • Inhibition of Autophagy : The compound did not induce significant cell death via autophagy but rather inhibited autophagic processes .

Case Studies

  • Case Study on Breast Cancer : A study investigated the effects of the compound on MCF-7 cells. It was found that treatment led to a significant reduction in cell viability and an increase in apoptotic cell populations. The study highlighted the dual mechanism of action involving both apoptosis and necrosis .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxicity of various thiophene derivatives against HepG2 and MCF-7 cell lines. The results indicated that pretreatment with certain derivatives could sensitize HepG2 cells to other chemotherapeutic agents like sorafenib, significantly lowering the IC50 from 3.9 µM to 0.5 µM .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in MCF-7 cells
CytotoxicityIC50 = 23.2 µM
Cell Cycle ArrestG2/M phase increase
Sensitization to ChemotherapyReduced IC50 when combined

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
  • Temperature : Maintain 40–60°C to avoid side reactions while ensuring reactivity .
  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solvation of intermediates .
  • Stepwise Monitoring : Employ HPLC to track reaction progress and assess purity at each stage (e.g., after acylation or cyclization steps) .
  • Purification : Use recrystallization (methanol/ethanol) or reverse-phase HPLC for final purification to achieve >95% purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Technique Purpose Key Parameters Reference
¹H/¹³C NMR Confirm substitution patterns and ring saturationδ 6.7–7.3 ppm (aromatic protons) .
IR Spectroscopy Identify functional groups (e.g., C=O at ~1650 cm⁻¹)NH stretching (~3300 cm⁻¹) .
LC-MS/HRMS Validate molecular weight and fragmentation pathways[M+H]⁺ peaks matching theoretical values

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-Alzheimer vs. antibacterial effects) may arise from:
  • Purity Variability : Re-test compounds using orthogonal assays (e.g., enzyme inhibition + cell viability) after re-purification via HPLC .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize confounding factors. For example, use β-amyloid aggregation assays for Alzheimer studies and MIC assays for antibacterial screening .
  • Structural Confirmation : Re-analyze batches with X-ray crystallography (if crystalline) or 2D NMR to rule out isomerism .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies should focus on:
  • Functional Group Modifications : Synthesize analogs (e.g., replacing chloroacetamido with cyano or methoxy groups) and compare bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase (anti-Alzheimer) or bacterial enzymes .
  • Pharmacophore Mapping : Identify critical moieties (e.g., tetrahydrobenzo[b]thiophene core) using 3D-QSAR models .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Follow ICH guidelines for method validation:
  • Linearity : Test concentrations from 0.1–100 µg/mL (R² ≥ 0.99) via UV-HPLC .
  • Limit of Detection (LOD) : Determine using signal-to-noise ratios (S/N ≥ 3) .
  • Recovery Studies : Spike serum samples with known concentrations and assess recovery (85–115%) .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to address conflicting solubility and stability data?

  • Methodological Answer :
  • Solubility Profiling : Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry or UV-spectroscopy .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • pH-Dependent Stability : Use buffer systems (pH 1–10) to identify optimal storage conditions .

Q. What methodologies are recommended for assessing metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH and monitor depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Computational Prediction : Apply tools like ADMET Predictor™ to estimate clearance rates .

Tables for Reference

Q. Table 1: Key Synthetic Parameters

Parameter Optimal Range Impact on Yield Evidence
Reaction Temperature40–60°CPrevents decomposition
Solvent PolarityHigh (DMF/DMSO)Enhances reactant solubility
Purification MethodReverse-phase HPLCAchieves >95% purity

Q. Table 2: Bioactivity Assay Conditions

Assay Type Target Key Metrics Reference
β-Amyloid AggregationAnti-AlzheimerIC₅₀ ≤ 10 µM
MIC (Antibacterial)E. coliMIC ≤ 25 µg/mL
CYP3A4 InhibitionMetabolic StabilityIC₅₀ ≥ 50 µM (low risk)

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